molecular formula C18H31NO B4889196 N-butyl-5-(2-isopropylphenoxy)-1-pentanamine

N-butyl-5-(2-isopropylphenoxy)-1-pentanamine

Cat. No. B4889196
M. Wt: 277.4 g/mol
InChI Key: VDKIZRAKUFOEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-(2-isopropylphenoxy)-1-pentanamine, also known as A-796260, is a synthetic compound that belongs to the class of selective kappa-opioid receptor agonists. It was first synthesized in 2005 by Abbott Laboratories as a potential analgesic drug. Since then, it has been extensively studied for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

N-butyl-5-(2-isopropylphenoxy)-1-pentanamine selectively activates the kappa-opioid receptor, which is involved in the regulation of pain, mood, and addiction. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia and other effects.
Biochemical and Physiological Effects:
N-butyl-5-(2-isopropylphenoxy)-1-pentanamine has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been found to produce anti-inflammatory and anti-allodynic effects. In addition, it has been shown to have effects on mood and behavior, including anxiolytic and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-5-(2-isopropylphenoxy)-1-pentanamine in lab experiments is its selectivity for the kappa-opioid receptor, which allows for more precise targeting of this receptor compared to other opioid drugs. However, one limitation is that it has only been studied in animal models, and its effects in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-butyl-5-(2-isopropylphenoxy)-1-pentanamine. One area of interest is its potential as a treatment for drug addiction and withdrawal, particularly in opioid addiction. Another area of interest is its effects on mood and behavior, and its potential as a treatment for mood disorders such as depression and anxiety. Additionally, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans, as well as its potential side effects and safety profile.

Synthesis Methods

The synthesis of N-butyl-5-(2-isopropylphenoxy)-1-pentanamine involves several steps, including the reaction of 2-isopropylphenol with butylamine, followed by the addition of 1-pentanone and reduction with sodium borohydride. The final product is obtained after purification by chromatography and recrystallization.

Scientific Research Applications

N-butyl-5-(2-isopropylphenoxy)-1-pentanamine has been studied for its potential use as an analgesic drug, particularly for the treatment of chronic pain. It has also been investigated for its effects on mood and behavior, as well as its potential as a treatment for drug addiction and withdrawal.

properties

IUPAC Name

N-butyl-5-(2-propan-2-ylphenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-4-5-13-19-14-9-6-10-15-20-18-12-8-7-11-17(18)16(2)3/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKIZRAKUFOEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-5-(2-isopropylphenoxy)-1-pentanamine

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